4-(acetylamino)phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)phenyl 4-nitrobenzoate is an organic compound that features both an acetylamino group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)phenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-(acetylamino)phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or trifluoroacetic acid, to facilitate the ester bond formation .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous-flow systems. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Commonly performed using hydrogen gas and a palladium catalyst.
Substitution: Typically involves nucleophiles such as amines or alcohols under basic conditions.
Major Products
Reduction: Produces 4-(acetylamino)phenyl 4-aminobenzoate.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(acetylamino)phenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its structural features.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The acetylamino group can also participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzoic acid: Shares the nitrobenzoate structure but lacks the acetylamino group.
4-(acetylamino)phenol: Contains the acetylamino group but lacks the nitrobenzoate ester.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-12-4-8-14(9-5-12)22-15(19)11-2-6-13(7-3-11)17(20)21/h2-9H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCHJVHCAAKPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.